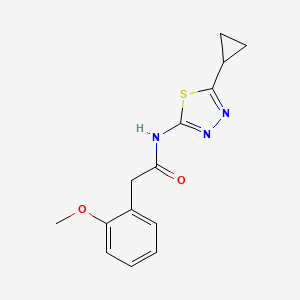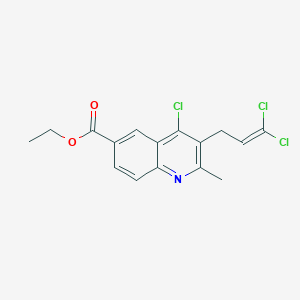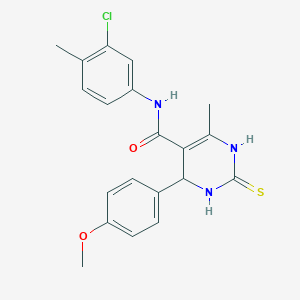![molecular formula C20H25N3O5S B5143103 N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide, commonly known as HPPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of HPPBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPPBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HPPBS has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, HPPBS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. HPPBS has also been shown to inhibit the activity of various enzymes and signaling pathways, including HDACs and PKC. Additionally, HPPBS has been shown to exhibit antibacterial and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
HPPBS has several advantages for lab experiments, including its relatively low toxicity and its ability to inhibit the growth of various cancer cell lines. However, HPPBS also has limitations, including its limited solubility in aqueous solutions and its potential to exhibit non-specific binding to proteins.
Orientations Futures
There are several potential future directions for the study of HPPBS, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of HPPBS derivatives with improved pharmacological properties and reduced toxicity may also be an area of future research.
Méthodes De Synthèse
HPPBS has been synthesized through various methods, including the reaction of 4-nitro-N-phenylbenzenesulfonamide with 1-piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HPPBS as a yellow solid, which can be purified through recrystallization or column chromatography. Other synthesis methods include the reaction of 4-nitrobenzenesulfonyl chloride with 1-piperidin-3-ol followed by the reaction with phenol in the presence of a base.
Applications De Recherche Scientifique
HPPBS has been studied extensively for its potential therapeutic applications, including its anticancer, antiviral, and antibacterial properties. HPPBS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPPBS has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, HPPBS has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(15-21-13-5-2-6-14-21)16-22(17-7-3-1-4-8-17)29(27,28)20-11-9-18(10-12-20)23(25)26/h1,3-4,7-12,19,24H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSYQGEZBRUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-piperidin-1-yl-propyl)-4-nitro-N-phenyl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)




![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)

![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)